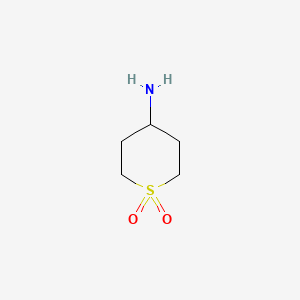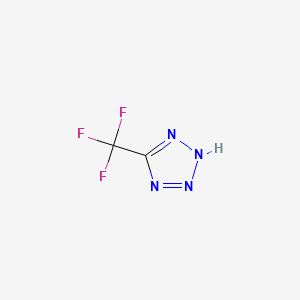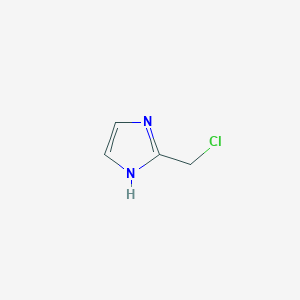
Quinoline-6-carbohydrazide
Übersicht
Beschreibung
Quinoline-6-carbohydrazide is a chemical compound that belongs to the family of quinolines . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives, including Quinoline-6-carbohydrazide, has been reported in several studies . For instance, one method involves the reaction of ferrocene carboxaldehyde with dimedone and ketone, catalyzed by ammonium acetate using water as a green reaction media via microwave .Molecular Structure Analysis
Quinoline-6-carbohydrazide contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .Chemical Reactions Analysis
Quinoline-6-carbohydrazide, like other quinoline derivatives, can participate in various chemical reactions. For instance, quinoline Schiff base derivatives were evaluated against diabetic-II activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Quinoline derivatives, including those related to quinoline-6-carbohydrazide, are actively researched for their wide spectrum of biodynamic activities. They are often used as potent therapeutic agents due to their promising biological properties. The synthesis of these compounds involves reactions with various agents, leading to the formation of compounds with potential antimicrobial properties (Vaghasiya et al., 2014).
Biological Evaluation
- Substituted quinoline-6-carbohydrazides have been synthesized and evaluated for their biological activities. These compounds have been tested for in vitro antimicrobial assays against different bacteria and fungi, showing potential as antimicrobial agents (Aleksanyan & Hambardzumyan, 2019).
Antimicrobial Applications
- The antimicrobial potential of quinoline derivatives is a significant area of research. Several studies have reported on the synthesis and biological evaluation of quinoline compounds for their activity against various microbial strains. These studies indicate the potential of quinoline derivatives in developing new antimicrobial agents (Faldu et al., 2014).
Potential in Drug Discovery
- Quinoline and its derivatives are being explored for their applications in drug discovery, especially for their antimicrobial and antifungal properties. This research is crucial in the context of increasing drug resistance and the need for new therapeutic agents (Bello et al., 2017).
Anticancer Applications
- Quinoline derivatives have shown potential in anticancer research. These compounds, derived from the quinoline structure, have been studied for their anticancer activities, mechanisms of action, and their effectiveness against various cancer drug targets. This includes investigating their ability to inhibit processes like tyrosine kinases, proteasome, and tubulin polymerization (Solomon & Lee, 2011).
Wirkmechanismus
Target of Action
Quinoline-6-carbohydrazide is a compound that has been studied for its potential antitumor activity . The primary targets of Quinoline-6-carbohydrazide are human malignant cell lines, specifically acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma cancer stem cells (AsPC-1) .
Mode of Action
Quinoline-6-carbohydrazide interacts with these targets, triggering programmed cell death . This process is partially caspase-dependent, mainly related to caspase-8 . The compound’s interaction with its targets leads to changes in the cells, specifically inducing apoptosis .
Biochemical Pathways
Quinoline-6-carbohydrazide affects the biochemical pathways related to apoptosis, a process of programmed cell death . The compound’s action results in a significant decrease in the percentage of CD44-expressing AsPC-1 cells, indicating its ability to induce reprogramming of the cancer stem cell phenotype .
Result of Action
The result of Quinoline-6-carbohydrazide’s action is the induction of apoptosis in targeted cells . This leads to a reduction in the size of treated spheres in 3D spheroidal models of cancer stem cells . Additionally, Quinoline-6-carbohydrazide induces a significant decrease in the percentage of CD44-expressing AsPC-1 cells .
Zukünftige Richtungen
The future directions for research on Quinoline-6-carbohydrazide and other quinoline derivatives are vast. There is a need for the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Eigenschaften
IUPAC Name |
quinoline-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBQWDWMOXDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332440 | |
| Record name | quinoline-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carbohydrazide | |
CAS RN |
5382-47-8 | |
| Record name | quinoline-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)


